

Spectroscopic Profile of 2-Piperidone: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-piperidone** (CAS No: 675-20-7), a valuable building block in organic synthesis and a recurring motif in pharmacologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2-piperidone**. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Data

The ¹H NMR spectrum of **2-piperidone** exhibits distinct signals corresponding to the different protons in its structure. The chemical shifts are influenced by the solvent used for analysis.



Proton Assignment	Chemical Shift (δ) in CDCl₃ (ppm)	Chemical Shift (δ) in Water (ppm)
H-N (Amide Proton)	~7.4 (broad)	Not typically observed
H-6 (α to N)	3.31	3.28
H-3 (α to C=O)	2.34	2.32
H-4, H-5 (Methylene Protons)	2.00 - 1.52 (multiplet)	1.75, 1.74

Note: Chemical shifts can vary slightly depending on the concentration and the specific spectrometer used.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of **2-piperidone**.

Carbon Assignment	Chemical Shift (δ) in C₂H₅OH (ppm)
C-2 (Carbonyl Carbon)	175.8
C-6 (α to N)	42.1
C-3 (α to C=O)	31.8
C-5	23.1
C-4	21.4

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-piperidone** shows characteristic absorption bands for the amide functional group.



Vibrational Mode	Wavenumber (cm ^{−1})	Technique
N-H Stretch	~3400-3200	Gas Phase
C=O Stretch (Amide I)	~1650-1670	Gas Phase
N-H Bend (Amide II)	~1550	Gas Phase
C-N Stretch	~1290	Gas Phase

Note: The exact position of the absorption bands can be influenced by the sampling technique (e.g., KBr pellet, ATR, or gas phase).[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron ionization (EI) is a common technique used for this purpose.

m/z	Relative Intensity (%)	Assignment
99	100	[M]+ (Molecular Ion)
70	~25	[M - C₂H₅] ⁺
55	~25	[M - C ₂ H ₄ O] ⁺
43	~45	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺
41	~43	[C₃H₅] ⁺

Source: NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described. It is important to note that specific parameters may vary depending on the instrumentation and the specific requirements of the analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Sample Preparation: Approximately 5-10 mg of **2-piperidone** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or deuterium oxide, D₂O) in a standard 5 mm NMR tube.[3][4] A small amount of tetramethylsilane (TMS) may be added as an internal standard for referencing the chemical shifts to 0 ppm.[5]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used for data acquisition.[3][6]

¹H NMR Data Acquisition (General Parameters):

- Pulse Sequence: A standard single-pulse experiment (e.g., zg30).[3]
- Spectral Width: Typically -2 to 12 ppm.[3]
- Acquisition Time: 1-2 seconds.[3]
- Relaxation Delay: 1-5 seconds.[5]
- Number of Scans: 16 to 64 scans are generally sufficient for good signal-to-noise ratio.

¹³C NMR Data Acquisition (General Parameters):

- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).[3]
- Spectral Width: Typically 0 to 220 ppm.[3]
- Acquisition Time: 1-2 seconds.[3]
- Relaxation Delay: 2 seconds.[3]
- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[3]

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The spectra are then calibrated using the internal standard or the residual solvent peak.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy



Sample Preparation (ATR - Attenuated Total Reflectance): A small amount of the solid or liquid **2-piperidone** sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[7] [8] Good contact between the sample and the crystal is ensured.[7]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.[3]

Data Acquisition (General Parameters):

- Spectral Range: 4000 to 400 cm⁻¹.[3]
- Resolution: Typically 4 cm⁻¹.[3]
- Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **2-piperidone** is prepared in a volatile organic solvent such as methanol or acetonitrile.[5]

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.[5][9]

Gas Chromatography (General Parameters):

- Column: A nonpolar capillary column (e.g., DB-5ms) is often used.[10]
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]
- Oven Temperature Program: The temperature is ramped to ensure separation of components. A typical program might start at a lower temperature, hold for a few minutes, and then increase at a set rate to a final temperature.[10]
- Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without thermal degradation.[10]



Mass Spectrometry (General Parameters):

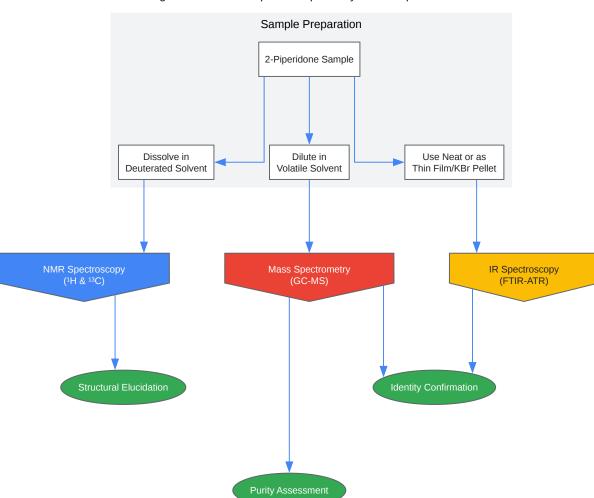
- Ionization Mode: Electron Ionization (EI).[9]
- Electron Energy: Typically 70 eV.[10]
- Mass Range: Scanned over a range that includes the molecular ion and expected fragments (e.g., m/z 30-300).
- Ion Source Temperature: Maintained at a consistent temperature (e.g., 230 °C).
- Transfer Line Temperature: Set to prevent condensation of the sample between the GC and the MS (e.g., 280 °C).[10]

Data Analysis: The resulting mass spectra for each chromatographic peak are analyzed. The mass spectrum of **2-piperidone** is identified by its characteristic retention time and fragmentation pattern, which can be compared to library spectra.[2]

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **2-piperidone**.





Logical Workflow for Spectroscopic Analysis of 2-Piperidone

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Caption: Logical workflow for the spectroscopic analysis of **2-Piperidone**.



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